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molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5

2-Methyl-5-[(methylamino)methyl]pyridine

Cat. No. B056905
M. Wt: 136.19 g/mol
InChI Key: CDELADZXJDHPDV-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

A mixture of 16.6 g of 40% aqueous MeNH2 solution and 52 ml of CH2CN was cooled with ice and 6.08 g (0.043 mole in terms of pure product) of crude (6-methyl-3-pyridyl)methyl chloride was added dropwise with constant stirring. After completion of dropwise addition, the mixture was stirred at room temperature for 1.5 hours, at the end of which time the solvent was distilled off. The solid residue was extracted with CH2Cl2 and the CH2Cl2 layer was dried over MgSO4. The CH2Cl2 was distilled off and the residue was diluted with 70 ml of Et2O and filtered to remove the insoluble matter. Finally the filtrate was concentrated to recover 4.60 g of the title compound as a crude oil.
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][C:4]1[N:9]=[CH:8][C:7]([CH2:10]Cl)=[CH:6][CH:5]=1>>[CH3:1][NH:2][CH2:10][C:7]1[CH:8]=[N:9][C:4]([CH3:3])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
CN
Step Two
Name
Quantity
6.08 g
Type
reactant
Smiles
CC1=CC=C(C=N1)CCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours, at the end of which time the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise with constant stirring
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
DISTILLATION
Type
DISTILLATION
Details
was distilled off
EXTRACTION
Type
EXTRACTION
Details
The solid residue was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the CH2Cl2 layer was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
The CH2Cl2 was distilled off
ADDITION
Type
ADDITION
Details
the residue was diluted with 70 ml of Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
Finally the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to recover 4.60 g of the title compound as a crude oil

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CNCC=1C=NC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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